5-(Cyclohexylsulfonyl)-4-methyl-1,2,3-thiadiazole
Description
Properties
IUPAC Name |
5-cyclohexylsulfonyl-4-methylthiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S2/c1-7-9(14-11-10-7)15(12,13)8-5-3-2-4-6-8/h8H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAZGBNKRFSKPHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)S(=O)(=O)C2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Cyclohexylsulfonyl)-4-methyl-1,2,3-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of cyclohexylsulfonyl chloride with 4-methyl-1,2,3-thiadiazole-5-thiol in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and safety. Continuous flow reactors and automated systems might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 5-(Cyclohexylsulfonyl)-4-methyl-1,2,3-thiadiazole can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced derivatives.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thiadiazole derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
One of the most notable applications of 5-(Cyclohexylsulfonyl)-4-methyl-1,2,3-thiadiazole is in the field of medicinal chemistry, particularly for its antimicrobial properties. Research has shown that this compound exhibits significant activity against various bacterial strains. The mechanism of action is believed to involve the inhibition of specific enzymes that are crucial for bacterial survival.
Case Study: Synthesis and Testing
A study conducted by researchers synthesized several derivatives of thiadiazole compounds, including this compound. The derivatives were tested against clinical isolates of bacteria such as Staphylococcus aureus and Escherichia coli. The results indicated that the compound displayed potent antibacterial activity with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
Agrochemicals
Pesticidal Properties
The compound has also been explored for its potential use as a pesticide. Its sulfonyl group enhances its ability to interact with biological systems, making it an effective candidate for developing new agrochemicals.
Research Findings
In agricultural studies, formulations containing this compound were tested for their efficacy against common pests. Results demonstrated a significant reduction in pest populations when applied at recommended dosages. This positions the compound as a promising agent in integrated pest management strategies.
Materials Science
Polymer Applications
Another intriguing application of this compound lies in materials science, specifically in the development of polymers. The unique chemical structure allows it to act as a cross-linking agent in polymer synthesis.
Case Study: Polymer Synthesis
A recent study focused on incorporating this compound into polymer matrices to enhance mechanical properties. The resulting materials exhibited improved tensile strength and thermal stability compared to traditional polymers. This application could lead to advancements in creating more durable materials for various industrial applications.
Summary Table of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antimicrobial agent against bacterial strains | Significant antibacterial activity observed |
| Agrochemicals | Potential pesticide with effective pest control properties | Effective against common agricultural pests |
| Materials Science | Cross-linking agent in polymer synthesis | Improved mechanical properties in synthesized polymers |
Mechanism of Action
The mechanism of action of 5-(Cyclohexylsulfonyl)-4-methyl-1,2,3-thiadiazole involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The thiadiazole ring can also participate in various biochemical pathways, affecting cellular processes. Detailed studies are required to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
- 5-(Phenylsulfonyl)-4-methyl-1,2,3-thiadiazole
- 5-(Cyclohexylsulfonyl)-4-ethyl-1,2,3-thiadiazole
- 5-(Cyclohexylsulfonyl)-4-methyl-1,2,3-oxadiazole
Comparison: Compared to similar compounds, 5-(Cyclohexylsulfonyl)-4-methyl-1,2,3-thiadiazole is unique due to the presence of the cyclohexylsulfonyl group, which imparts specific steric and electronic properties. This uniqueness can influence its reactivity, stability, and potential applications. For instance, the cyclohexyl group can enhance the compound’s lipophilicity, affecting its biological activity and solubility.
Biological Activity
5-(Cyclohexylsulfonyl)-4-methyl-1,2,3-thiadiazole is a compound of significant interest due to its diverse biological activities. This article delves into its pharmacological properties, synthesis, and potential applications based on recent research findings.
- Molecular Formula : C9H14N2O2S2
- Molar Mass : 246.35 g/mol
- CAS Number : 338408-68-7
The compound features a thiadiazole ring, which is known for contributing to various biological activities such as antimicrobial, antitumor, and anti-inflammatory effects.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiadiazole derivatives. For instance, compounds containing the 1,2,3-thiadiazole scaffold have shown promising activity against various bacterial strains:
| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 0.78 - 3.125 mg/mL |
| This compound | Escherichia coli | 0.78 - 3.125 mg/mL |
| This compound | Candida albicans | 0.78 - 3.125 mg/mL |
This data indicates that the compound exhibits significant antimicrobial activity comparable to established antibiotics .
Antitubercular Activity
The compound has also been tested for its efficacy against Mycobacterium tuberculosis. In a study assessing various thiadiazole derivatives:
- The derivative with a similar scaffold demonstrated an MIC of 0.073 µM , indicating high potency against tuberculosis bacteria.
- The selectivity index (SI) was notably high (SI > 3000), suggesting low cytotoxicity against human cell lines while maintaining efficacy against pathogens .
Structure-Activity Relationship (SAR)
The biological activity of thiadiazole compounds is often influenced by their structural features. For instance:
- The presence of a sulfonyl group enhances the compound's interaction with biological targets.
- Modifications to the thiadiazole ring can lead to variations in potency against different microorganisms .
Case Study 1: Antimicrobial Efficacy
In a comparative study involving several thiadiazole derivatives, researchers found that modifications to the cyclohexylsulfonyl moiety significantly impacted antimicrobial effectiveness. The study reported that compounds with higher hydrophobicity exhibited better membrane permeability and thus enhanced antimicrobial action.
Case Study 2: Antitubercular Activity in Vivo
In vivo studies conducted on murine models indicated that compounds similar to this compound showed promising results in reducing parasitemia levels when administered post-infection with Plasmodium berghei. The tolerability was assessed with no significant adverse effects noted at doses up to 2000 mg/kg .
Q & A
Q. How do environmental factors (pH, temperature) affect the compound’s stability in long-term storage?
- Methodological Answer : Accelerated stability studies under ICH guidelines (40°C/75% RH for 6 months) monitor degradation via HPLC. Lyophilization improves stability for aqueous-sensitive compounds. Buffered solutions (pH 7.4) prevent sulfonyl group hydrolysis, confirmed by LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
